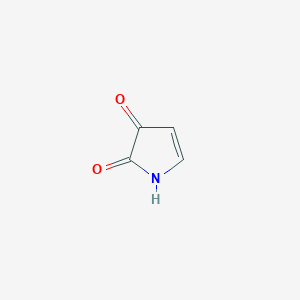
1H-Pyrrole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2,3-dione is a heterocyclic organic compound with the molecular formula C4H3NO2. It is characterized by a five-membered ring containing one nitrogen atom and two carbonyl groups at positions 2 and 3. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Preparation Methods
1H-Pyrrole-2,3-dione can be synthesized through several methods:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.
Oxidative Cyclization: This approach uses oxidative agents to cyclize 1,4-dicarbonyl compounds, forming the pyrrole ring.
Industrial Production: Large-scale production often employs catalytic processes using metal catalysts such as iron or copper to enhance yield and selectivity.
Chemical Reactions Analysis
1H-Pyrrole-2,3-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into pyrrole derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Cycloaddition: It acts as a dipolarophile in 1,4-dipolar cycloaddition reactions, forming complex cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Major products formed from these reactions include pyrrole derivatives, dicarboxylic acids, and various substituted pyrroles .
Scientific Research Applications
1H-Pyrrole-2,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,3-dione involves its ability to interact with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Redox Reactions: Its redox properties enable it to participate in electron transfer reactions, influencing cellular redox balance.
Comparison with Similar Compounds
1H-Pyrrole-2,3-dione can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione: This compound has carbonyl groups at positions 2 and 5, making it structurally different and leading to distinct reactivity and applications.
Pyrrolopyrazine: This compound contains both pyrrole and pyrazine rings, exhibiting unique biological activities and synthetic routes.
Pyrrole-2-carboxylic acid: This compound has a carboxyl group at position 2, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and reactivity, which make it a versatile intermediate in various chemical and biological processes .
Properties
CAS No. |
57518-91-9 |
|---|---|
Molecular Formula |
C4H3NO2 |
Molecular Weight |
97.07 g/mol |
IUPAC Name |
1H-pyrrole-2,3-dione |
InChI |
InChI=1S/C4H3NO2/c6-3-1-2-5-4(3)7/h1-2H,(H,5,6,7) |
InChI Key |
WIFCKLPZYYALGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-dihydroxy-3,6,9-trimethyl-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B13398394.png)
![5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13398402.png)
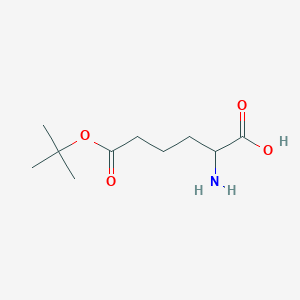
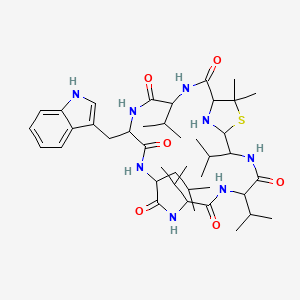
![7-Ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13398412.png)
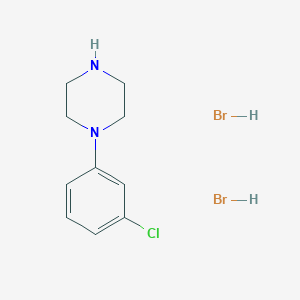
![(2S,4R)-4-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13398422.png)
![2-[[5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol](/img/structure/B13398423.png)
![methyl 7-acetyloxy-5-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13398428.png)
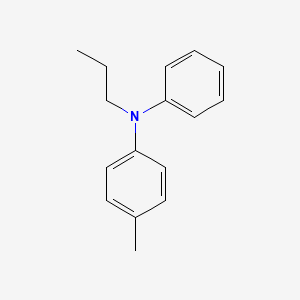
![2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B13398468.png)
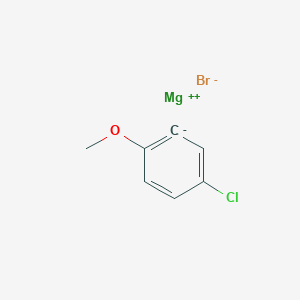
![9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13398473.png)

